molecular formula C12H10F6N2O2 B11118500 1,3-Bis((trifluoroacetamido)methyl)benzene

1,3-Bis((trifluoroacetamido)methyl)benzene

Cat. No.: B11118500
M. Wt: 328.21 g/mol
InChI Key: CRJNIESBXQKCDQ-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-N-(3-{[(2,2,2-TRIFLUOROACETYL)AMINO]METHYL}BENZYL)ACETAMIDE: is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an acetamide moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The trifluoromethyl groups contribute to its unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-TRIFLUORO-N-(3-{[(2,2,2-TRIFLUOROACETYL)AMINO]METHYL}BENZYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,2,2-trifluoroacetyl chloride with an appropriate amine to form the trifluoroacetamide intermediate. This intermediate is then reacted with a benzylamine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-TRIFLUORO-N-(3-{[(2,2,2-TRIFLUOROACETYL)AMINO]METHYL}BENZYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds, making it valuable in the development of new materials and catalysts.

Biology: In biological research, 2,2,2-TRIFLUORO-N-(3-{[(2,2,2-TRIFLUOROACETYL)AMINO]METHYL}BENZYL)ACETAMIDE is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N-(3-{[(2,2,2-TRIFLUOROACETYL)AMINO]METHYL}BENZYL)ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2,2,2-TRIFLUORO-N-METHYLACETAMIDE: This compound shares the trifluoromethyl and acetamide moieties but lacks the benzyl group, resulting in different chemical properties and applications.

    2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE: Similar to the above compound but with two methyl groups attached to the nitrogen atom, leading to variations in reactivity and stability.

    2,2,2-TRIFLUORO-N-(TRIMETHYLSILYL)ACETAMIDE: This compound includes a trimethylsilyl group, which imparts unique properties and applications in organic synthesis.

Uniqueness: 2,2,2-TRIFLUORO-N-(3-{[(2,2,2-TRIFLUOROACETYL)AMINO]METHYL}BENZYL)ACETAMIDE is unique due to the presence of both trifluoromethyl and benzyl groups. This combination enhances its chemical stability, reactivity, and potential applications across various scientific fields. The compound’s ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable tool for researchers and industry professionals.

Properties

Molecular Formula

C12H10F6N2O2

Molecular Weight

328.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-[[3-[[(2,2,2-trifluoroacetyl)amino]methyl]phenyl]methyl]acetamide

InChI

InChI=1S/C12H10F6N2O2/c13-11(14,15)9(21)19-5-7-2-1-3-8(4-7)6-20-10(22)12(16,17)18/h1-4H,5-6H2,(H,19,21)(H,20,22)

InChI Key

CRJNIESBXQKCDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)C(F)(F)F)CNC(=O)C(F)(F)F

Origin of Product

United States

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